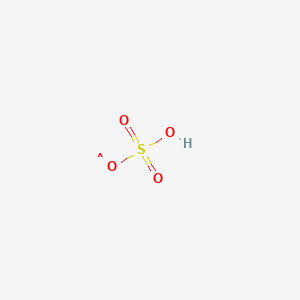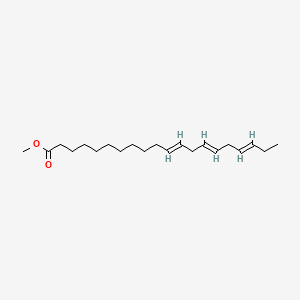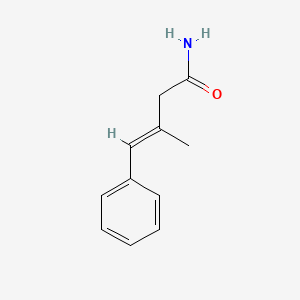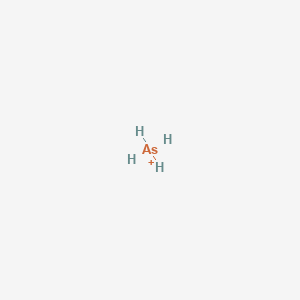
2-Octenedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octenedioic acid, also known as 2-octenedioate, is an organic compound that belongs to the class of medium-chain fatty acids. These fatty acids have an aliphatic tail containing between 4 and 12 carbon atoms. The compound is characterized by the presence of a double bond between the second and third carbon atoms in the chain, making it an unsaturated fatty acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Octenedioic acid can be synthesized through various methods. One common method involves the oxidation of 2-octene using potassium permanganate (KMnO₄) or ozone (O₃) followed by hydrolysis. The reaction conditions typically include a controlled temperature and pH to ensure the selective oxidation of the double bond.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of 2-octene using metal catalysts such as palladium or platinum. The process involves the use of an oxidizing agent like oxygen or hydrogen peroxide (H₂O₂) under high pressure and temperature conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Octenedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form octanedioic acid using strong oxidizing agents like potassium permanganate or chromium trioxide (CrO₃).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), resulting in the formation of octanedioic acid.
Substitution: The carboxylic acid groups in this compound can undergo nucleophilic substitution reactions with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alcohols, amines, acid catalysts
Major Products Formed:
Oxidation: Octanedioic acid
Reduction: Octanedioic acid
Substitution: Esters, amides
Applications De Recherche Scientifique
2-Octenedioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and polymers.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is being conducted on its potential therapeutic effects, including its use as an anti-inflammatory agent.
Industry: this compound is used in the production of biodegradable polymers, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of 2-octenedioic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be metabolized by enzymes such as acyl-CoA dehydrogenase, leading to the formation of acetyl-CoA, which enters the citric acid cycle. The compound’s unsaturated nature allows it to participate in various biochemical reactions, including the modulation of lipid metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Octanedioic acid: A saturated fatty acid with similar chain length but without the double bond.
Hexanedioic acid: A shorter-chain dicarboxylic acid with six carbon atoms.
Decanedioic acid: A longer-chain dicarboxylic acid with ten carbon atoms.
Uniqueness: 2-Octenedioic acid is unique due to its unsaturated nature, which imparts distinct chemical reactivity and biological properties compared to its saturated counterparts. The presence of the double bond allows for additional chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
5698-50-0 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
(Z)-oct-2-enedioic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3,5H,1-2,4,6H2,(H,9,10)(H,11,12)/b5-3- |
Clé InChI |
BNTPVRGYUHJFHN-HYXAFXHYSA-N |
SMILES |
C(CCC(=O)O)CC=CC(=O)O |
SMILES isomérique |
C(CCC(=O)O)C/C=C\C(=O)O |
SMILES canonique |
C(CCC(=O)O)CC=CC(=O)O |
Key on ui other cas no. |
5698-50-0 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-[(1E,3E,5E)-6-[(2S,3S,3aS,4S,5S,6aR)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1239294.png)
![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)




